
H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H is a peptide that consists of the amino acids arginine, valine, tyrosine, histidine, proline, and phenylalanine. This peptide is often studied for its biological activities and potential therapeutic applications. It is a derivative of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and the peptides are typically purified using high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H: can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reducing disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in free amino acids, while oxidation and reduction modify specific residues within the peptide .
Applications De Recherche Scientifique
H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H: has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and regulation.
Medicine: Explored for potential therapeutic applications, particularly in cardiovascular diseases due to its relation to angiotensin II.
Industry: Utilized in the development of peptide-based drugs and analytical methods
Mécanisme D'action
The mechanism of action of H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H involves binding to specific receptors and modulating various signaling pathways. As a derivative of angiotensin II, it primarily interacts with angiotensin receptors, leading to effects such as vasoconstriction, increased blood pressure, and regulation of fluid balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Angiotensin II (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH): A peptide hormone with similar biological activities.
Angiotensin III (H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH): Another derivative of angiotensin with distinct physiological effects
Uniqueness
H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H: is unique due to its specific amino acid sequence and the presence of three acetate groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and therapeutic applications .
Propriétés
Formule moléculaire |
C51H76N12O15 |
|---|---|
Poids moléculaire |
1097.2 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C45H64N12O9.3C2H4O2/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27;3*1-2(3)4/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50);3*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-;;;/m0.../s1 |
Clé InChI |
HTAOHKIKXFRIAN-MXCQYAJXSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O.CC(=O)O.CC(=O)O |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


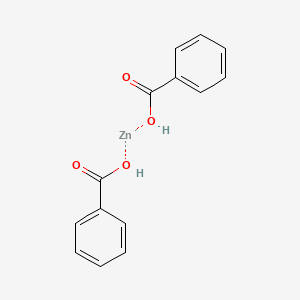
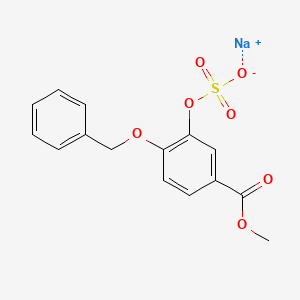

![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)

![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
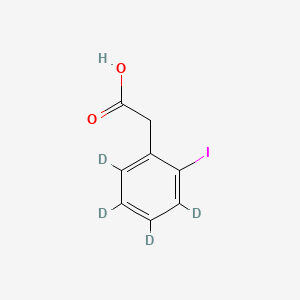
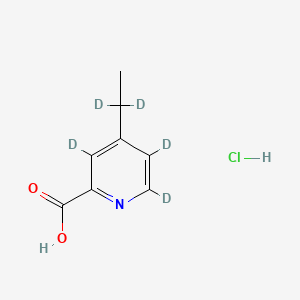
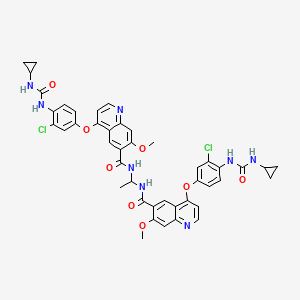
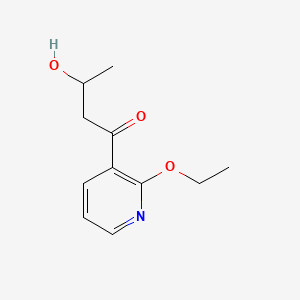

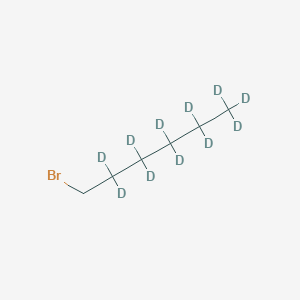
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13836727.png)

